molecular formula C21H26ClN3O3S B6480918 N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1215691-01-2

N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6480918
CAS No.: 1215691-01-2
M. Wt: 436.0 g/mol
InChI Key: VKROIPZWRIRJOF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride ( 1215691-01-2, Molecular Weight: 436.0 g/mol) is a synthetic benzamide derivative of significant interest in pharmacological research . This compound features a benzothiazole heterocyclic aromatic system, dual methoxy substituents, and a dimethylaminopropyl chain, presented as a hydrochloride salt to enhance aqueous solubility and bioavailability . The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known for yielding compounds with a diverse range of biological activities . Preliminary research on this and structurally similar benzothiazole derivatives suggests potential for antiviral and anticancer applications . In vitro studies on analogues have indicated promising antiviral efficacy, such as the inhibition of Hepatitis B virus (HBV) replication through a mechanism that may involve the elevation of intracellular APOBEC3G levels, a host protein that inhibits viral DNA synthesis . In anticancer research, benzothiazole derivatives have demonstrated potent, selective cytotoxic activity against various cancer cell lines. The proposed mechanism for such activity often involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation . The specific electronic and steric properties contributed by the methoxy groups, combined with the solubility offered by the hydrochloride salt, make this compound a valuable chemical tool for researchers exploring new therapeutic agents in these fields . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-23(2)13-6-14-24(20(25)15-9-11-16(26-3)12-10-15)21-22-19-17(27-4)7-5-8-18(19)28-21;/h5,7-12H,6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKROIPZWRIRJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : N~1~-(4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine
  • Molecular Formula : C13_{13}H19_{19}N3_3O2_2S
  • Molecular Weight : 265.38 g/mol
  • Purity : ≥95%

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives of benzamide have shown effectiveness against Hepatitis B virus (HBV). In vitro assays indicated that these compounds could increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication. The compound's structural features suggest potential for similar activity against viral infections due to its ability to modulate cellular pathways involved in viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For example, a related compound was shown to significantly reduce cell viability in cancerous cells through apoptosis pathways, which may be attributed to the presence of the methoxy and dimethylamino groups that enhance cell membrane permeability and facilitate drug uptake .

Study 1: Antiviral Efficacy Against HBV

In a controlled study involving HepG2.2.15 cells, the compound demonstrated a significant reduction in HBV DNA levels. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined through quantitative PCR assays. The results indicated that the compound effectively inhibited HBV replication in a dose-dependent manner, with minimal cytotoxicity observed at therapeutic concentrations .

ParameterValue
IC500.5 µM
CC50 (Cytotoxicity)>50 µM
Selectivity Index (SI)100

Study 2: Anticancer Activity in Cell Lines

Another study evaluated the anticancer potential of a structurally similar benzothiazole derivative on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound induced apoptosis as demonstrated by increased Annexin V staining and caspase activation assays.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54912

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By enhancing A3G levels, it interferes with viral DNA synthesis.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below (Table 1), focusing on substituent variations and their implications:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzamide 4-methoxy (benzamide), 4-methoxy-1,3-benzothiazol, dimethylaminopropyl Not Provided Dual methoxy groups enhance lipophilicity; benzothiazol may aid binding
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline-2-carboxamide 4-hydroxyquinoline, dimethylaminopropyl 309.79 Hydroxy group increases polarity; quinoline core alters π-π interactions
N-(4-Methyl-1,3-benzothiazol-2-yl)-4-(methylsulfonyl)-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride Benzamide 4-methylsulfonyl, 4-methylbenzothiazol, morpholinylpropyl Not Provided Methylsulfonyl is electron-withdrawing; morpholine improves solubility
N-(1,3-Benzothiazol-2-yl)-4-(diethylsulfamoyl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride Benzamide 4-diethylsulfamoyl, benzothiazol, dimethylaminopropyl Not Provided Diethylsulfamoyl adds steric bulk; potential for altered receptor affinity
4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Compound 15) Benzamide 4-chloro, dimethylaminopropyl Not Provided Chloro substituent increases electronegativity; simpler structure

Table 1. Structural comparison with analogs.

Key Observations:
  • Benzothiazol vs. Quinoline Cores: The target compound’s benzothiazol ring (vs. quinoline in ) may confer distinct binding preferences due to differences in aromatic stacking and hydrogen bonding. Benzothiazol’s sulfur atom could enhance interactions with metal ions or thiol-containing proteins.
  • Methoxy vs. Hydroxy/Methylsulfonyl Groups: Methoxy groups in the target compound balance lipophilicity and moderate electron-donating effects, whereas hydroxy groups (as in ) increase polarity and hydrogen-bonding capacity.
  • Side Chain Variations: The dimethylaminopropyl chain is conserved in many analogs, suggesting its role in solubility (via protonation) or target engagement. Morpholinylpropyl (in ) and diethylsulfamoyl (in ) substituents introduce bulkier groups, which may influence steric hindrance or pharmacokinetics.

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability. Morpholinylpropyl (in ) and dimethylaminopropyl chains further enhance solubility via amine protonation.

Preparation Methods

Synthesis of the 4-Methoxy-1,3-Benzothiazol-2-amine Core

The benzothiazole ring system forms the foundational scaffold. A validated route involves cyclizing 2-amino-4-methoxythiophenol with cyanogen bromide in acidic ethanol at 60–80°C for 6–8 hours . The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the thiazole ring.

Key Reaction Parameters

ParameterCondition
SolventEthanol/Water (3:1)
Temperature60–80°C
CatalystHCl (0.1–0.5 M)
Yield68–72%

Purification via recrystallization from ethanol yields white crystalline 4-methoxy-1,3-benzothiazol-2-amine. Alternative methods using chloroacetic acid instead of cyanogen bromide show reduced yields (≤55%) due to competing hydrolysis .

Introduction of the Dimethylaminopropyl Side Chain

The secondary amine at position 2 of the benzothiazole undergoes alkylation with 3-chloro-N,N-dimethylpropan-1-amine. This SN2 reaction requires anhydrous conditions in tetrahydrofuran (THF) with potassium carbonate as a base. Heating at 50°C for 12 hours achieves 80–85% conversion .

Benzothiazol-2-amine+ClCH2CH2CH2N(CH3)2K2CO3,THFN-[3-(Dimethylamino)propyl]-4-methoxy-1,3-benzothiazol-2-amine\text{Benzothiazol-2-amine} + \text{ClCH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{N-[3-(Dimethylamino)propyl]-4-methoxy-1,3-benzothiazol-2-amine}

Side Reaction Mitigation

  • Excess alkylating agent (>1.2 eq) minimizes di-alkylation byproducts.

  • Molecular sieves (3Å) prevent hydrolysis of the chloroalkylamine .

Formation of the Benzamide Moiety

Coupling the secondary amine with 4-methoxybenzoyl chloride introduces the benzamide group. The reaction employs N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature for 4–6 hours .

Intermediate amine+4-MeO-C6H4COClDIPEA, DCMTertiary benzamide\text{Intermediate amine} + \text{4-MeO-C}6\text{H}4\text{COCl} \xrightarrow{\text{DIPEA, DCM}} \text{Tertiary benzamide}

Optimization Insights

FactorOptimal ConditionEffect on Yield
Equivalents of DIPEA2.5 eqMaximizes deprotonation
Temperature0°C → 25°C gradualReduces acyl chloride hydrolysis
Reaction Time4–6 hoursBalances conversion vs. side reactions

Post-reaction workup includes washing with 5% citric acid to remove excess DIPEA, followed by silica gel chromatography (eluent: ethyl acetate/hexane 1:1) to isolate the benzamide.

Hydrochloride Salt Formation

Treating the free base with hydrogen chloride gas in anhydrous diethyl ether precipitates the hydrochloride salt. Critical parameters include:

  • HCl Gas Flow Rate : 0.5–1.0 L/min to avoid localized overheating.

  • Stoichiometry : 1.05 eq HCl ensures complete salt formation without degrading the compound .

Characterization Data

PropertyValueMethod
Melting Point198–202°CDSC
Solubility45 mg/mL in H₂OUSP <911>
Purity≥95%HPLC (C18 column)

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Cost Efficiency : Replacing DCM with 2-MeTHF improves environmental compatibility without sacrificing yield .

  • Process Automation : Continuous flow reactors enhance reproducibility in the alkylation step (residence time: 30 min).

  • Waste Management : Recycling THF via distillation reduces solvent consumption by 40% .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Stepwise AlkylationHigh regioselectivityMulti-step purification65–70%
One-Pot CyclizationReduced processing timeLower purity (85–90%)60–65%
Microwave-AssistedFaster reaction kineticsSpecialized equipment needed75–78%

Microwave-assisted synthesis at 100°C for 20 minutes achieves 75–78% yield but requires capital investment in specialized reactors.

Q & A

Q. What are the critical synthetic steps and functional group considerations for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the benzothiazole core followed by sequential substitutions. Key steps include:

  • Amide bond formation : Coupling the benzothiazole amine with a dimethylaminopropyl-substituted benzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Methoxy group introduction : Methoxylation via nucleophilic aromatic substitution or palladium-catalyzed coupling, requiring precise temperature control (60–80°C) .
  • Hydrochloride salt formation : Final purification through recrystallization in ethanol/ether .
    Functional groups like the benzothiazole ring (electron-withdrawing), dimethylamino propyl (basic side chain), and methoxy groups (electron-donating) influence reactivity and pharmacological properties .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at ~δ 3.8 ppm) and confirms benzothiazole/benzamide connectivity .
  • Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 408–420) and detects impurities .
  • IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-H vibrations .

Q. What preliminary biological assays are recommended for activity screening?

  • Anticancer activity : MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility and reduce side reactions .
  • Catalyst optimization : Palladium-based catalysts for methoxy group installation, with ligand screening (e.g., XPhos) to minimize byproducts .
  • Purification strategies : Gradient HPLC (C18 column, acetonitrile/water) to resolve diastereomers or unreacted intermediates .

Q. How to address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro/in vivo results .
  • Target specificity profiling : Employ kinome-wide screening to identify off-target interactions that may skew activity .

Q. What computational approaches support structure-activity relationship (SAR) analysis?

  • Molecular docking : Predict binding modes to targets like DNA topoisomerase II using AutoDock Vina and homology models .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity using descriptors like logP and polar surface area .
  • DFT calculations : Analyze electron density distributions to rationalize reactivity trends (e.g., methoxy group’s electron-donating effects) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Transitioning from batch reactors to continuous flow systems improves heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Salt form stability : Monitor hydrochloride salt hygroscopicity under accelerated storage conditions (40°C/75% RH) to ensure formulation integrity .
  • Regulatory compliance : Validate impurity profiles per ICH guidelines using LC-MS/MS to identify genotoxic nitrosamine precursors .

Methodological Insights Table

AspectKey TechniquesEvidence References
Synthesis Multi-step amidation, methoxylation, salt formation
Characterization NMR, IR, ESI-MS, X-ray crystallography (if crystalline)
Biological Assays MTT, flow cytometry, enzyme inhibition, microsomal stability
Computational SAR Docking, QSAR, DFT
Scale-up Continuous flow reactors, stability testing, impurity profiling

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